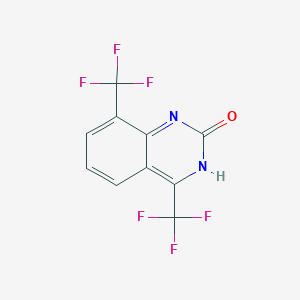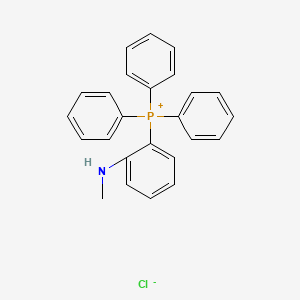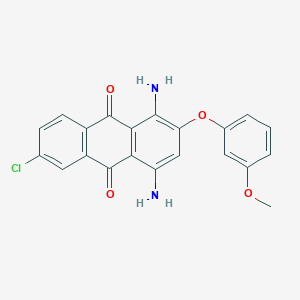![molecular formula C17H11ClO3 B13138450 1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione CAS No. 80034-87-3](/img/structure/B13138450.png)
1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Chloroallyl)oxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 2-chloroallyl group attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-((2-Chloroallyl)oxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-chloroallyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for anthracene derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1-((2-Chloroallyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2-Chloroallyl)oxy)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((2-Chloroallyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress and inhibition of specific enzymes . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
1-((2-Chloroallyl)oxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Anthraquinone: Widely used in the dye industry and as a precursor for various chemical syntheses.
(Z)-1-((1-Hydroxypenta-2,4-dien-1-yl)oxy)anthracene-9,10-dione: Exhibits antiviral and larvicidal properties.
The uniqueness of 1-((2-Chloroallyl)oxy)anthracene-9,10-dione lies in its specific functional group, which imparts distinct chemical reactivity and potential biological activities compared to other anthracene derivatives .
Properties
CAS No. |
80034-87-3 |
|---|---|
Molecular Formula |
C17H11ClO3 |
Molecular Weight |
298.7 g/mol |
IUPAC Name |
1-(2-chloroprop-2-enoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C17H11ClO3/c1-10(18)9-21-14-8-4-7-13-15(14)17(20)12-6-3-2-5-11(12)16(13)19/h2-8H,1,9H2 |
InChI Key |
KOMRFCKXLIHLJM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


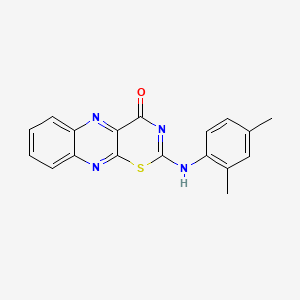
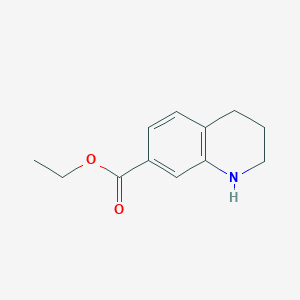

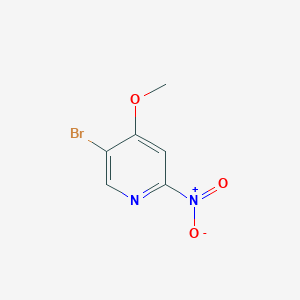
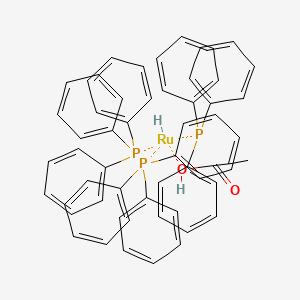
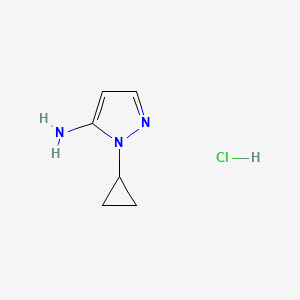
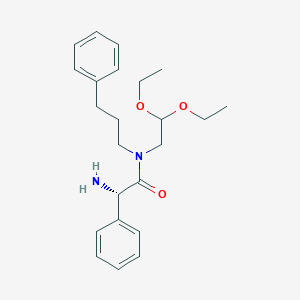
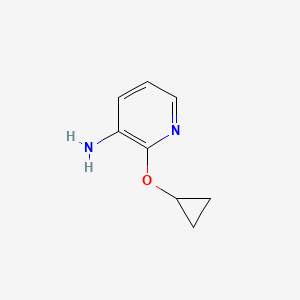
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)

